N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide
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Overview
Description
N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide is a complex organic compound that features a piperidine ring, an oxane ring, and an isochromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Oxane Ring Formation: The oxane ring is formed via a cyclization reaction involving an appropriate diol and a dehydrating agent.
Isochromene Moiety Synthesis: The isochromene moiety is synthesized through a Friedel-Crafts alkylation reaction involving a phenol and an aldehyde.
Coupling Reactions: The final compound is obtained by coupling the piperidine and oxane rings with the isochromene moiety using a suitable coupling agent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its pharmacological properties.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure.
Isochromene Derivatives: Compounds like isochromene-3-carboxylic acid share the isochromene moiety.
Properties
IUPAC Name |
N-[(4-piperidin-1-yloxan-4-yl)methyl]-3,4-dihydro-1H-isochromene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c24-20(19-18-7-3-2-6-17(18)8-13-26-19)22-16-21(9-14-25-15-10-21)23-11-4-1-5-12-23/h2-3,6-7,19H,1,4-5,8-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWXYYVUBBPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCOCC2)CNC(=O)C3C4=CC=CC=C4CCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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